molecular formula C13H15N3O4 B2999294 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide CAS No. 866137-50-0

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide

カタログ番号 B2999294
CAS番号: 866137-50-0
分子量: 277.28
InChIキー: LCGHJUJMWGDCDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would include a 1,4-benzoxazin-6-yl ring, a morpholine ring, and a carboxamide group . The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would depend on its specific structure . These could include properties such as its molecular weight, solubility, stability, and reactivity .

科学的研究の応用

Plant Defense Mechanism

This compound acts in defense of young plant parts against pests by producing hydroxamic acids from hydroxamic acid glucosides. Its enzymatic activity is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .

BET Inhibitors in Medical Research

A series of benzomorpholinone derivatives, which include this compound, have been synthesized and biologically evaluated as BET inhibitors. BET proteins, particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Pharmaceutical Testing

The compound has been used for pharmaceutical testing as a high-quality reference standard to ensure accurate results .

作用機序

Target of Action

The primary targets of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide are the bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .

Mode of Action

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide acts as an inhibitor of BETs . It interacts with the bromodomains of these proteins, which are deep hydrophobic pockets that recognize acetylated lysine residues . By inhibiting BETs, this compound can effectively block the expression of certain genes, such as c-Myc, which is implicated in multiple types of cancer .

Biochemical Pathways

The inhibition of BETs by N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide affects several biochemical pathways. For instance, it leads to a significant transcriptional downregulation of c-Myc . This downregulation can have downstream effects on various cellular processes, including cell proliferation and survival, particularly in cancer cells .

Pharmacokinetics

The compound’s potency and drug-like properties could be further optimized in the future .

Result of Action

The inhibition of BETs by N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide results in anti-proliferative activities against various hematologic malignancies cell lines at low-micromolar concentrations . This includes MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells .

Safety and Hazards

The safety and hazards associated with “N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-morpholinecarboxamide” would depend on its specific structure and the conditions under which it is used . It’s important to handle all chemical compounds with appropriate safety precautions .

特性

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c17-12-8-20-11-2-1-9(7-10(11)15-12)14-13(18)16-3-5-19-6-4-16/h1-2,7H,3-6,8H2,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGHJUJMWGDCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。